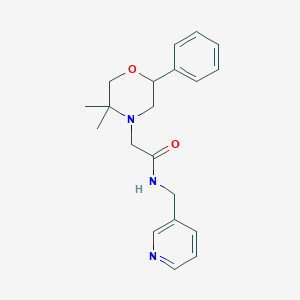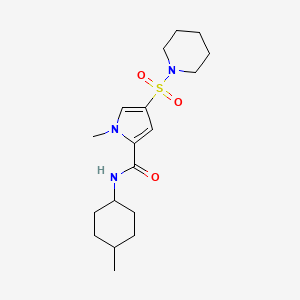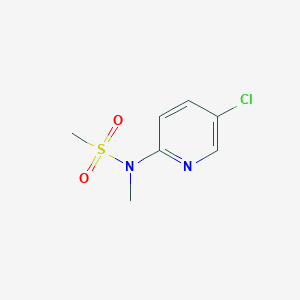
2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide, also known as DMPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and neuroscience research. DMPPA is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are still being investigated.
作用機序
The mechanism of action of 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. It has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and it has also been shown to improve cognitive function in animal models of neurodegenerative diseases. 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide has also been shown to have anticancer activity in vitro.
実験室実験の利点と制限
One advantage of 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide is that it is a relatively new compound, and therefore, there is still much to be learned about its potential applications. Additionally, 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide has been shown to have a wide range of potential applications, making it a versatile compound for research. One limitation of 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its potential applications.
将来の方向性
There are many potential future directions for research on 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide. One area of research could focus on investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on investigating its potential as an anticancer agent. Finally, research could focus on elucidating the mechanism of action of 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide, which would provide valuable insights into its potential applications.
合成法
The synthesis of 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide involves a multi-step process that requires careful attention to detail and precise chemical reactions. The first step involves the reaction of 2-(4-bromophenyl)-2-methylpropan-1-ol with pyridine-3-carboxaldehyde to form the intermediate product, 2-(4-bromophenyl)-2-methyl-1-(pyridin-3-yl)methanol. This intermediate product is then reacted with 5,5-dimethylmorpholine-2,4-dione to form 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide.
科学的研究の応用
2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate for various diseases. It has been shown to have potential as an anti-inflammatory and analgesic agent, as well as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide has also been investigated for its potential as an anticancer agent.
特性
IUPAC Name |
2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-20(2)15-25-18(17-8-4-3-5-9-17)13-23(20)14-19(24)22-12-16-7-6-10-21-11-16/h3-11,18H,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJCXFHFRSNODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1CC(=O)NCC2=CN=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-dimethyl-2-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]-N'-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetohydrazide](/img/structure/B7562551.png)
![1,3-dimethyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7562552.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7562573.png)
![2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B7562574.png)
![1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one](/img/structure/B7562582.png)
![N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7562586.png)
![2-[1-(4-Methoxyphenyl)benzimidazol-2-yl]sulfanyl-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7562588.png)
![Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate](/img/structure/B7562599.png)

![4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide](/img/structure/B7562610.png)
![3-(3-fluorophenyl)-N-[(1-methylcyclopentyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7562618.png)
![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide](/img/structure/B7562631.png)

![1-(1H-indol-3-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7562639.png)